1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine
Description
Structure
3D Structure
Properties
CAS No. |
1360899-75-7 |
|---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(7-chloro-2-methyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C10H11ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(7)13-6/h2-4,13H,5,12H2,1H3 |
InChI Key |
ZHPCECGZSYALTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 7 Chloro 2 Methyl 1h Indol 3 Yl Methanamine
Retrosynthetic Analysis of the 1H-Indole-3-methanamine Core
A retrosynthetic analysis of the target molecule, 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine, reveals several key disconnections. The primary disconnection is at the C3-C(methanamine) bond, suggesting that the aminomethyl group can be installed on a pre-formed 7-chloro-2-methyl-1H-indole core. This functionalization can be achieved through several well-established reactions, such as the Mannich reaction or the Vilsmeier-Haack reaction followed by reductive amination.
Further disconnection of the 7-chloro-2-methyl-1H-indole core itself points towards various classical indole (B1671886) syntheses. For instance, a Fischer indole synthesis approach would involve the condensation of (2-chloro-6-methylphenyl)hydrazine with a suitable ketone, such as acetone or a protected equivalent. Alternatively, a Bischler-Möhlau synthesis could be envisioned, starting from 2-chloro-6-methylaniline and an α-haloketone. The Leimgruber-Batcho indole synthesis offers another pathway, commencing with 2-chloro-6-methyl-1-nitrotoluene.
Conventional and Advanced Synthetic Routes to the Indole Ring System
The construction of the 7-chloro-2-methyl-1H-indole ring system is a critical step in the synthesis of the target compound. Both classical and modern synthetic methodologies can be employed for this purpose.
Classical Indolization Reactions and Modern Adaptations
Several named reactions have been cornerstones of indole synthesis for over a century, and their modern adaptations continue to enhance their utility.
Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. thermofisher.com It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 7-chloro-2-methyl-1H-indole, (2-chloro-6-methylphenyl)hydrazine would be reacted with acetone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃, are commonly used as catalysts. wikipedia.orgchemeurope.com One-pot variations of this reaction are also feasible, where the hydrazone is formed in situ.
Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) derivative. drugfuture.comchemeurope.com To synthesize the target indole core, 2-chloro-6-methylaniline could be reacted with a suitable α-haloketone. While historically limited by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have made this method more viable. chemeurope.comwikipedia.org
Leimgruber-Batcho Indole Synthesis : This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.org For the desired product, 1-chloro-3-methyl-2-nitrobenzene would be the starting material. This method is known for its high yields and mild reaction conditions, making it a popular alternative to the Fischer indole synthesis. wikipedia.org
| Classical Indole Synthesis | Starting Materials for 7-chloro-2-methyl-1H-indole | Key Features |
| Fischer Indole Synthesis | (2-chloro-6-methylphenyl)hydrazine and acetone | Versatile, widely used, acid-catalyzed. thermofisher.comwikipedia.org |
| Bischler-Möhlau Indole Synthesis | 2-chloro-6-methylaniline and an α-haloketone | Traditionally harsh conditions, modern microwave-assisted variations exist. chemeurope.comwikipedia.org |
| Leimgruber-Batcho Indole Synthesis | 1-chloro-3-methyl-2-nitrobenzene | High yields, mild conditions. wikipedia.org |
Environmentally Benign (Green) Methodologies for Indole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Ionic Liquids : Ionic liquids (ILs) are salts that are liquid at low temperatures and have gained attention as green solvents and catalysts due to their low vapor pressure and thermal stability. organic-chemistry.org Chloroaluminate ionic liquids, for example, have been successfully used as both solvent and catalyst in the Fischer indole synthesis, often requiring less catalyst than traditional methods. organic-chemistry.org Brønsted acidic ionic liquids have also been employed as dual solvent-catalysts, allowing for easy separation and reuse of the catalyst. researchgate.net
Solid Acids : Replacing soluble acid catalysts with solid acids simplifies product purification and catalyst recovery. ijarsct.co.in Cation exchange resins like Amberlite IR-120 have been used to catalyze the Fischer indole synthesis in refluxing ethanol (B145695) with excellent yields. researchgate.net
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. nih.gov Microwave-assisted Fischer indole synthesis has been reported to be efficient, sometimes even in aqueous media. nih.gov The Bischler-Möhlau and Leimgruber-Batcho syntheses have also been successfully adapted to microwave conditions. rsc.orgorganic-chemistry.org
Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and reduces environmental impact. organic-chemistry.org The solid-state reaction between anilines and phenacyl bromides in the Bischler indole synthesis can be achieved under solvent-free conditions, followed by microwave irradiation to yield the indole. organic-chemistry.org
Magnetic nanoparticles (MNPs) are emerging as highly efficient and recyclable catalysts in organic synthesis. Their high surface area and magnetic properties allow for easy separation from the reaction mixture. MNPs have been successfully employed in the synthesis of various indole derivatives, offering a green and sustainable approach. researchgate.net
| Green Synthesis Approach | Methodology | Advantages |
| Ionic Liquids | Fischer indole synthesis using chloroaluminate or Brønsted acidic ionic liquids. organic-chemistry.orgresearchgate.net | Reusable catalyst, reduced catalyst loading, environmentally safer. organic-chemistry.org |
| Solid Acids | Fischer indole synthesis catalyzed by cation exchange resins (e.g., Amberlite IR-120). researchgate.net | Easy catalyst separation and recovery. ijarsct.co.in |
| Microwave-Assisted | Application of microwave irradiation to classical indole syntheses (Fischer, Bischler-Möhlau, Leimgruber-Batcho). nih.govnih.govorganic-chemistry.org | Faster reaction rates, often higher yields. nih.gov |
| Solvent-Free | Solid-state reactions, often combined with microwave irradiation. organic-chemistry.org | Reduced waste, environmentally friendly. organic-chemistry.org |
| Nanoparticles | Use of magnetic nanoparticles as recyclable catalysts. researchgate.net | High efficiency, easy catalyst recovery. researchgate.net |
Functionalization Strategies for the this compound Structure
The construction and subsequent functionalization of the this compound scaffold are achieved through a sequence of regioselective reactions. Key stages include the formation of the disubstituted indole ring, introduction of a formyl group at the nucleophilic C3 position, and finally, the reductive amination of this aldehyde to yield the target primary amine.
Regioselective Introduction of the Methyl and Chloro Substituents
The regioselective synthesis of the 7-chloro-2-methyl-1H-indole core is a critical initial step. The Fischer indole synthesis is a widely employed and robust method for constructing indole rings from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. thermofisher.comwikipedia.orgalfa-chemistry.com
For the synthesis of 7-chloro-2-methyl-1H-indole, the Fischer indole synthesis would involve the reaction of (3-chlorophenyl)hydrazine with acetone. The reaction proceeds through the initial formation of a phenylhydrazone, which, upon treatment with a Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂, or polyphosphoric acid), undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.orgalfa-chemistry.comjk-sci.com The choice of (3-chlorophenyl)hydrazine and acetone specifically directs the placement of the chloro group at the 7-position and the methyl group at the 2-position of the resulting indole nucleus. semanticscholar.org Alternative strategies for synthesizing substituted indoles include the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.orgjk-sci.com
Table 1: Key Reactions in Fischer Indole Synthesis
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Condensation | Phenylhydrazine and a ketone (e.g., acetone) react to form a phenylhydrazone. |
| 2 | Tautomerization | The phenylhydrazone tautomerizes to its enamine form. |
| 3 | nih.govnih.gov-Sigmatropic Rearrangement | An acid-catalyzed rearrangement occurs to form a di-imine intermediate. |
| 4 | Cyclization & Aromatization | The intermediate cyclizes and eliminates an ammonia molecule to yield the final indole product. |
Formation of the Indole-3-Carbaldehyde Precursor (e.g., Formylation Reactions)
Once the 7-chloro-2-methyl-1H-indole scaffold is obtained, the next step is the introduction of a formyl group (-CHO) at the C3 position. The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most reactive site for electrophilic substitution. researchgate.net
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of indoles. organic-chemistry.orgijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgrsc.org The electron-rich indole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the desired 7-chloro-2-methyl-1H-indole-3-carbaldehyde. ijpcbs.comwikipedia.org Catalytic versions of the Vilsmeier-Haack reaction have also been developed, offering milder conditions. orgsyn.org Other formylation methods exist, but the Vilsmeier-Haack reaction remains a preferred choice due to its high regioselectivity for the C3 position and its tolerance for a variety of functional groups on the indole ring. researchgate.netresearchgate.net
Reductive Amination Pathways to the Methanamine Moiety
The final step in the synthesis is the conversion of the 7-chloro-2-methyl-1H-indole-3-carbaldehyde to the target this compound. This transformation is typically achieved through reductive amination. The process involves the reaction of the aldehyde with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.
A wide array of catalysts and reducing agents can be employed for the reduction of the imine intermediate.
Metal Catalysts : Transition metal catalysts are highly effective for this transformation. Cobalt-based catalysts, for instance, have been shown to facilitate the reductive amination of aldehydes with aqueous ammonia and H₂ gas under mild conditions. organic-chemistry.orgnih.gov Amorphous cobalt particles can be generated in situ from CoCl₂ and a reducing agent like NaBH₄. organic-chemistry.orgnih.gov Other metals such as rhodium and iridium, often complexed with phosphine ligands, are also used for the hydrogenation of imines. thieme-connect.de Raney nickel is another common catalyst for this purpose. researchgate.net
Non-Metal Catalysts (Hydride Reductants) : Non-metal hydride reagents are frequently used. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices due to their selectivity and mild reaction conditions. The reaction is typically performed in a protic solvent like methanol or ethanol.
Table 2: Comparison of Catalytic Systems for Reductive Amination
| Catalyst Type | Examples | Advantages | Considerations |
|---|---|---|---|
| Metal-Based | Co, Ni, Rh, Ir | High efficiency, can use H₂ gas as reductant. | May require higher pressures/temperatures, catalyst recovery. |
| Non-Metal Hydrides | NaBH₄, NaBH₃CN | Mild conditions, simple procedure, high selectivity. | Stoichiometric amounts of reagent required. |
To improve efficiency and reduce the number of isolation steps, one-pot or multi-component reaction (MCR) strategies are highly desirable in organic synthesis. nih.gov Several approaches can be envisioned for the synthesis of the target compound. For instance, a one-pot procedure could combine the Fischer indole synthesis with subsequent N-alkylation. rsc.org More relevant to the final steps, a one-pot reductive amination can be performed where the aldehyde, ammonia, and a reducing agent are combined in a single reaction vessel without isolating the intermediate imine.
Three-component reactions involving an indole, an aldehyde, and another nucleophile are also well-documented for creating substituted indole derivatives in a single step, highlighting the potential for streamlined syntheses in this chemical space. researchgate.netnih.govnih.gov While a direct one-pot synthesis from 7-chloro-2-methyl-1H-indole to the final amine is less common, the principles of MCRs provide a framework for developing more efficient synthetic routes.
Considerations for Diastereoselective or Enantioselective Synthesis (if applicable to this scaffold)
The target molecule, this compound, is achiral as the methanamine carbon atom is not a stereocenter. Therefore, diastereoselective or enantioselective synthesis is not directly applicable to the preparation of this specific compound.
However, the broader class of indolylmethanamines can possess chirality if a substituent is present at the α-carbon of the amine (i.e., the carbon atom between the indole ring and the nitrogen atom). For such chiral analogues, asymmetric synthesis becomes a critical consideration. Significant advances have been made in the catalytic asymmetric reductive amination of aldehydes and ketones to produce chiral amines. acs.orgsemanticscholar.org
Key strategies for enantioselective synthesis in this context include:
Chiral Catalysts : Chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric reductive amination of aldehydes, often proceeding through a dynamic kinetic resolution of the starting aldehyde. nih.govacs.orgacs.org
Biocatalysis : Enzymes, particularly imine reductases (IREDs), offer a highly enantioselective route for the reduction of imines to chiral amines and have been successfully applied to various heterocyclic imines. nih.govnih.govrsc.orgresearchgate.net
Chiral Metal Complexes : Transition metal complexes incorporating chiral ligands (e.g., based on iridium or rhodium) are widely used for the asymmetric hydrogenation of imines, providing access to enantioenriched amine products. thieme-connect.deresearchgate.net
These methodologies would be highly relevant for the synthesis of chiral derivatives of the this compound scaffold.
Chemical Reactivity and Transformations of 1 7 Chloro 2 Methyl 1h Indol 3 Yl Methanamine
Transformations Involving the Amine Functionality
The primary amine group in 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic reactions.
Oxidation Reactions (e.g., to imines, nitriles)
The primary amine of this compound can be oxidized to form imines or, under more vigorous conditions, nitriles. The specific product obtained depends on the oxidizing agent and reaction conditions employed.
Formation of Imines: Oxidative coupling of primary amines can lead to the formation of imines. This transformation can be achieved using various oxidants. For instance, the use of hydrogen peroxide in the absence of a metal catalyst has been shown to convert benzylamines to their corresponding imines. Similarly, transition metal oxides in conjunction with oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide can also facilitate this conversion.
Formation of Nitriles: Further oxidation of the primary amine, or the intermediate imine, can yield the corresponding nitrile. This transformation typically requires stronger oxidizing agents or specific catalytic systems. Copper-catalyzed aerobic oxidation is an effective method for converting a range of primary amines, including benzylic and aliphatic amines, into nitriles. Another approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a catalyst in electrochemical oxidation.
Table 1: Expected Oxidation Products of this compound
| Starting Material | Reagents and Conditions | Expected Product | Product Type |
| This compound | Mild Oxidant (e.g., MnO₂) | N-((7-chloro-2-methyl-1H-indol-3-yl)methylene)methanamine | Imine |
| This compound | Strong Oxidant (e.g., Cu catalyst, O₂) | (7-chloro-2-methyl-1H-indol-3-yl)carbonitrile | Nitrile |
Reduction to Secondary or Tertiary Amines
The primary amine of this compound can be converted to secondary or tertiary amines through reductive amination. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of the carbonyl compound determines the nature of the alkyl group(s) introduced to the nitrogen atom. For example, reaction with formaldehyde (B43269) followed by reduction will yield the N,N-dimethyl tertiary amine.
Table 2: Examples of Reductive Amination of this compound
| Starting Material | Carbonyl Compound | Reducing Agent | Expected Product | Product Type |
| This compound | Acetaldehyde | NaBH₃CN | N-ethyl-1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine | Secondary Amine |
| This compound | Acetone | NaBH(OAc)₃ | N-isopropyl-1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine | Secondary Amine |
| This compound | Formaldehyde (excess) | HCOOH (Eschweiler-Clarke) | N,N-dimethyl-1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine | Tertiary Amine |
Nucleophilic Reactions and Amide Bond Formation
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. As such, it can readily participate in nucleophilic substitution and addition reactions. A particularly important reaction is the formation of amides through acylation with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides).
The coupling of a carboxylic acid and an amine to form an amide bond typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, the amine can react directly with more reactive acylating agents like acyl chlorides or anhydrides, usually in the presence of a base to neutralize the acidic byproduct.
Derivatization Strategies (e.g., dithiocarbamates)
Primary amines, including this compound, react with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamates. nih.gov This reaction proceeds via the nucleophilic attack of the amine on the carbon of CS₂, followed by deprotonation by the base to yield the dithiocarbamate (B8719985) salt. nih.gov The resulting dithiocarbamate can then be further reacted, for example, with an alkyl halide to form a dithiocarbamic acid ester.
This derivatization is a robust and widely used transformation for primary and secondary amines. A naturally occurring example of a similar structure is brassinin, which is methyl N-(1H-indol-3-ylmethyl)carbamodithioate. nih.gov
Reactions of the Indole (B1671886) Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the chloro and methyl substituents, as well as the aminomethyl group at the 3-position, influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions on the Indole Nucleus
In general, electrophilic aromatic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion). However, in this compound, the C3 position is already substituted. Therefore, electrophilic attack is expected to occur at other positions on the indole ring.
The directing effects of the existing substituents must be considered:
-CH₃ at C2: The methyl group is an activating, ortho-, para-director.
-Cl at C7: The chloro group is a deactivating, ortho-, para-director.
-CH₂NH₂ at C3: The aminomethyl group is generally considered to be an activating group.
Considering these factors, electrophilic substitution is most likely to occur at the C4 or C6 positions of the indole ring. The precise outcome will depend on the specific electrophile and the reaction conditions. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂ in a non-polar solvent) would be expected to yield a mixture of 4- and 6-substituted products. Friedel-Crafts acylation or alkylation would also be expected to occur at these positions, although the Lewis acid catalyst may complex with the amine functionality, potentially requiring a protection strategy.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 1-(4-Nitro-7-chloro-2-methyl-1H-indol-3-yl)methanamine and 1-(6-Nitro-7-chloro-2-methyl-1H-indol-3-yl)methanamine |
| Bromination | Br⁺ | 1-(4-Bromo-7-chloro-2-methyl-1H-indol-3-yl)methanamine and 1-(6-Bromo-7-chloro-2-methyl-1H-indol-3-yl)methanamine |
| Friedel-Crafts Acylation | RCO⁺ | 1-(4-Acyl-7-chloro-2-methyl-1H-indol-3-yl)methanamine and 1-(6-Acyl-7-chloro-2-methyl-1H-indol-3-yl)methanamine |
Nucleophilic Substitution at the Chloro Position
Detailed experimental studies or theoretical calculations specifically describing the nucleophilic substitution at the C7-chloro position of this compound are not extensively reported in the available scientific literature. In principle, the chlorine atom on the indole ring is an aryl halide, which typically requires harsh conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) to undergo nucleophilic aromatic substitution. The reactivity would be influenced by the electron-donating nature of the indole ring system. However, specific studies detailing these transformations for this particular molecule, including reaction conditions, yields, and the scope of applicable nucleophiles, could not be located.
Reactions at the Indole Nitrogen (N1)
The indole nitrogen (N1) is known to participate in various reactions such as alkylation, acylation, and protection/deprotection sequences. For this compound, the N1 position possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for subsequent reactions with electrophiles. However, specific research articles detailing the N1-functionalization of this exact compound, including the types of electrophiles used and the resulting products, were not found in the literature search. General protocols for N-alkylation or N-arylation of indoles exist, but their direct application and outcomes for this specific substrate have not been documented. nih.govresearchgate.netmdpi.com
Participation in Cascade and Domino Reactions
Cascade and domino reactions are efficient synthetic strategies that involve the formation of multiple chemical bonds in a single synthetic operation. Indole derivatives are often utilized as substrates in such complex transformations. A literature search for the participation of this compound in specific cascade or domino sequences did not yield any dedicated studies. While the structural motifs present—a nucleophilic indole ring, a primary amine, and an aryl chloride—offer potential for designing such reactions, documented examples involving this particular molecule are not available.
Elucidation of Reaction Mechanisms
Mechanistic studies are crucial for understanding the reactivity and guiding the synthetic application of a chemical compound.
No specific experimental or computational studies focused on the elucidation of reaction mechanisms involving this compound were identified. Research in this area would typically involve techniques like spectroscopy to detect transient intermediates or computational chemistry to model reaction pathways and transition state energies. Such detailed mechanistic investigations for this specific compound have not been published in the reviewed literature.
Indoleamines can react through various pathways depending on the reagents and conditions. Ionic pathways are common, involving the nucleophilic character of the indole ring or the amine side chain. Radical pathways can also be initiated, for example, through single-electron transfer processes. A thorough search of the scientific literature did not uncover studies that specifically investigate or compare the radical and ionic reactivity pathways for this compound.
Advanced Characterization and Analytical Methodologies for 1 7 Chloro 2 Methyl 1h Indol 3 Yl Methanamine
High-Resolution Spectroscopic Analysis for Structural Elucidation
High-resolution spectroscopic methods are fundamental to elucidating the precise molecular structure of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine, going beyond simple confirmation to provide detailed insights into its electronic and atomic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information, multi-dimensional techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for a substituted indole (B1671886) system.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The indole N-H proton would typically appear as a broad singlet at a downfield chemical shift (>8 ppm). The aromatic protons on the benzene (B151609) ring portion would appear in the 7.0-7.5 ppm region, with their splitting patterns (doublets, triplets) dictated by their coupling to adjacent protons. The methylene (B1212753) (-CH₂) protons of the aminomethyl group would likely appear as a singlet around 3.8-4.2 ppm, while the methyl (-CH₃) group protons at the C2 position would present as a sharp singlet in the upfield region, typically around 2.4 ppm.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 10 unique carbon atoms in the molecule. The chemical shifts would confirm the presence of aromatic carbons, the indole C2 and C3 carbons, and the aliphatic methyl and methylene carbons.
Multi-Dimensional NMR: To definitively assign these signals and establish connectivity, a series of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, which is crucial for assigning the positions of substituents on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals, enabling the unambiguous assignment of each carbon atom that bears protons.
The table below outlines the predicted NMR data for this compound based on established chemical shift principles for indole derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | ~8.1 (br s, 1H) | - |
| C2-CH₃ | ~2.4 (s, 3H) | ~13.5 |
| C3-CH₂-NH₂ | ~4.0 (s, 2H) | ~25.0 |
| C4-H | ~7.4 (d, 1H) | ~122.0 |
| C5-H | ~7.0 (t, 1H) | ~120.5 |
| C6-H | ~7.1 (d, 1H) | ~123.0 |
| C2 | - | ~136.0 |
| C3 | - | ~110.0 |
| C3a | - | ~128.0 |
| C7 | - | ~116.0 |
| C7a | - | ~134.0 |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn provides its elemental formula. Using a technique like electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion to four or five decimal places.
For this compound (C₁₀H₁₁ClN₂), the theoretical monoisotopic mass is 194.0611 Da. The expected [M+H]⁺ ion would have a theoretical m/z of 195.0689. An experimental HRMS measurement confirming this value within a narrow tolerance (e.g., ±5 ppm) provides unequivocal evidence for the compound's elemental composition. Furthermore, the isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed, showing a characteristic M+2 peak at roughly one-third the intensity of the parent ion peak, further confirming the presence of a single chlorine atom.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include:
N-H stretching from the indole ring and the primary amine, typically appearing as a broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region.
Aromatic C-H stretching just above 3000 cm⁻¹.
Aliphatic C-H stretching from the methyl and methylene groups, appearing just below 3000 cm⁻¹.
N-H bending vibrations around 1600 cm⁻¹.
C=C stretching from the aromatic and indole rings in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations in the 1000-1300 cm⁻¹ range.
A C-Cl stretching band, which would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals, making it particularly useful for analyzing the indole core.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by the molecule as a function of wavelength, providing insight into its electronic structure. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption maxima (λ_max) around 220 nm and 280 nm, corresponding to π-π* electronic transitions within the indole nucleus.
Fluorescence (emission) spectroscopy could also be employed, as many indole derivatives are fluorescent. After excitation at an appropriate wavelength (e.g., near its λ_max), the compound may emit light at a longer wavelength, providing further characteristic data for identification and quantification.
X-ray Crystallography for Solid-State Structure Determination
While NMR determines the structure in solution, single-crystal X-ray crystallography provides the absolute, unambiguous structure of a molecule in the solid state. This technique yields a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack together to form a crystal lattice.
Although specific crystal structure data for this compound is not publicly available, analysis of a related chloro-indole derivative, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, illustrates the type of data obtained. researchgate.net A successful crystallographic analysis would provide a definitive data set for the target compound, as shown in the hypothetical table below.
| Parameter | Example Data | Information Provided |
| Chemical Formula | C₁₀H₁₁ClN₂ | Confirms elemental composition in the unit cell. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.226 | Unit cell dimension along the a-axis. |
| b (Å) | 9.282 | Unit cell dimension along the b-axis. |
| c (Å) | 9.744 | Unit cell dimension along the c-axis. |
| β (°) | 104.76 | Angle of the unit cell. |
| Volume (ų) | 689.5 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the quality of the structural model. |
Note: The data in this table are for an illustrative analogue researchgate.net and are not the experimental data for the title compound.
This technique would definitively confirm the substitution pattern on the indole ring and provide invaluable insight into the solid-state conformation and intermolecular forces, such as hydrogen bonds involving the amine and indole N-H groups.
Chromatographic Methods for Purity Analysis and Separation Science
Chromatographic techniques are essential for assessing the purity of this compound and for its purification.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), would be developed. The compound would elute at a characteristic retention time. A purity assessment is made by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector set to one of the compound's absorption maxima (e.g., 280 nm).
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The compound would be vaporized and passed through a column, separating it from any volatile impurities. Detection is typically achieved using a flame ionization detector (FID). For less volatile compounds, derivatization may be required to increase volatility.
Both HPLC and GC, when coupled with mass spectrometry (LC-MS and GC-MS), become powerful tools for not only quantifying purity but also for identifying any impurities present in the sample.
Theoretical and Computational Chemistry Studies of 1 7 Chloro 2 Methyl 1h Indol 3 Yl Methanamine
Quantum Chemical Calculations of Molecular Properties
No specific studies detailing the quantum chemical calculations for 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine were identified.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound is not available in the existing literature.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
There are no published data or graphical representations of the molecular electrostatic potential (MEP) map for this compound.
Prediction of Spectroscopic Parameters
Computational predictions of spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound have not been found.
Conformational Analysis and Potential Energy Surface Mapping
No studies on the conformational analysis or the potential energy surface mapping for this compound are available.
Computational Modeling of Reaction Pathways and Mechanisms
A computational investigation into the reaction pathways and mechanisms involving this compound has not been documented in the searched scientific literature.
Transition State Characterization and Activation Energies
There is no information available regarding the characterization of transition states or the calculation of activation energies for reactions involving this compound.
Solvent Effects on Reactivity
The reactivity of this compound is intrinsically linked to the electronic properties of the indole (B1671886) nucleus, which are modulated by its substituents and the surrounding solvent medium. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. However, the presence of the methanamine group at C3 suggests that the reactivity of the indole ring itself, particularly at other positions, and the reactivity of the aminomethyl side chain are of key interest.
Computational studies on similar indole derivatives have shown that the solvent can significantly influence reaction pathways and rates. The effects of the solvent can be broadly categorized into general and specific solvent effects. General effects are related to the dielectric constant of the medium, while specific effects involve direct interactions such as hydrogen bonding.
Theoretical Impact of Solvents on Reaction Rates:
The polarity of the solvent is expected to play a crucial role in reactions involving this compound, especially if the reaction proceeds through a polar transition state. For instance, in a hypothetical nucleophilic substitution at the aminomethyl carbon, a polar solvent would be expected to stabilize a charge-separated transition state, thereby accelerating the reaction.
To illustrate the potential solvent effects on a hypothetical reaction, consider the following table of predicted relative reaction rates in different solvents, based on theoretical principles applied to indole derivatives.
| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 1 |
| Dichloromethane | 8.93 | 15 |
| Acetone | 20.7 | 50 |
| Acetonitrile (B52724) | 37.5 | 120 |
| Water | 80.1 | 500 |
This table presents theoretical predictions based on general principles of solvent effects on reaction kinetics and is not derived from experimental data for this compound.
Specific Solvent Interactions:
Protic solvents, such as water or alcohols, can form hydrogen bonds with the nitrogen atoms of the indole ring and the primary amine, as well as the chlorine atom. These specific interactions can influence the electron density distribution within the molecule and affect its reactivity. For example, hydrogen bonding to the indole NH can increase the acidity of this proton and potentially alter the nucleophilicity of the ring. Conversely, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can also influence reactivity through dipole-dipole interactions without engaging in hydrogen bonding as donors.
Structure-Property Relationships (Excluding Biological/Pharmacological Activity)
The physicochemical properties of this compound are directly correlated with its molecular structure. The combination of a substituted indole core and a primary amine side chain results in a molecule with distinct electronic and steric features that govern its macroscopic properties.
Molecular Geometry and Electronic Distribution:
Predicted Physicochemical Properties:
Based on its structure, several physicochemical properties can be predicted for this compound. These predictions are valuable for understanding its behavior in various chemical environments.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 208.69 g/mol | Sum of atomic weights of C₁₁H₁₃ClN₂. |
| pKa (amine) | ~9-10 | Typical range for a primary alkylamine. |
| LogP | ~2.5-3.5 | Calculated based on the contributions of the chloro, methyl, and aminomethyl indole fragments. |
| Solubility | Moderately soluble in polar organic solvents; sparingly soluble in water. | The presence of the polar amine group enhances solubility in polar solvents, while the larger chloro-indole structure limits aqueous solubility. |
| Hydrogen Bond Donors | 2 (indole NH and amine NH₂) | The indole and primary amine groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 (amine N and potentially Cl) | The nitrogen of the amine is a primary hydrogen bond acceptor. |
The values in this table are theoretical estimations based on the chemical structure and established principles for similar compounds.
Conclusion and Future Directions in Research on 1 7 Chloro 2 Methyl 1h Indol 3 Yl Methanamine
Summary of Current Academic Understanding
Currently, the academic understanding of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine is primarily foundational, based on the well-established chemistry of its structural components. The indole-3-methanamine core is recognized as a valuable pharmacophore, with derivatives being investigated as ligands for various biological targets, such as serotonin receptors. researchgate.netnih.gov The functionalization at the 3-position of the indole (B1671886) ring is a common strategy due to the high nucleophilicity of this site, which facilitates electrophilic aromatic substitution. nih.gov
The presence of a chlorine atom at the C7 position and a methyl group at the C2 position significantly influences the electronic properties and steric environment of the indole core. Halogenation of the indole ring is a known method to modulate the biological activity of molecules. The 2-methyl substituent is a common feature in many synthetic indoles, often introduced through classic methods like the Fischer indole synthesis. The current understanding, therefore, is less about this specific molecule's documented properties and more about the predictive chemical behavior derived from the extensive literature on substituted indoles.
Identification of Research Gaps and Future Synthetic Challenges
The most significant research gap is the lack of specific studies on the synthesis, reactivity, and potential applications of this compound. Future research must first address the development of efficient and regioselective synthetic routes.
Key Synthetic Challenges:
Regioselectivity: Achieving selective functionalization at the C7 position of the indole nucleus can be challenging due to the reactivity of other positions, particularly C3. happydaze.io Developing methods for direct and selective C-H chlorination at C7 in the presence of other functional groups remains an area for improvement.
Multi-step Sequences: Current synthetic approaches to such specifically substituted indoles often involve multi-step sequences, which can be inefficient. chemicalbook.com One-pot or tandem reactions that construct the substituted indole core and introduce the C3-methanamine side chain concurrently are highly desirable. nih.gov
Green Chemistry: Many traditional indole syntheses use harsh conditions or toxic reagents. A future challenge is to develop more environmentally benign syntheses using green solvents like water, microwave-assisted techniques, or biocatalysis. researchgate.netscispace.comresearchgate.net
Table 1: Potential Future Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Late-Stage C-H Functionalization | Directing group-assisted or transition-metal-catalyzed C-H activation to introduce the chloro group at the C7 position on a pre-formed 2-methyl-1H-indol-3-yl)methanamine scaffold. thieme-connect.com | Atom economy, reduced step count, access to diverse analogues. | Achieving high regioselectivity at C7 over other C-H bonds. |
| Modified Fischer Indole Synthesis | Utilizing a specifically substituted phenylhydrazine (e.g., (2-chloro-6-methylphenyl)hydrazine) and an appropriate ketone to construct the indole core directly. | Well-established, robust, scalable. | Availability of starting materials, potential for side reactions. researchgate.net |
| Flow Chemistry Synthesis | Continuous flow synthesis could allow for better control over reaction parameters (temperature, pressure, time), potentially improving yields and safety for multi-step sequences. | Enhanced safety, scalability, improved process control, potential for automation. | High initial setup cost, potential for clogging. |
| Enzymatic/Biocatalytic Routes | Using enzymes to catalyze key steps, such as the formation of the C-N bond or the reduction of an intermediate nitrile/imine to the final amine. researchgate.net | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations. |
Exploration of Novel Reactivity and Transformation Pathways
The structure of this compound offers multiple sites for exploring novel chemical transformations.
Derivatization of the Methanamine Group: The primary amine is a versatile handle for a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to create a library of derivatives for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions: The C7-chloro substituent can serve as a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would enable the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space around the core scaffold.
Indole N-H Functionalization: The indole nitrogen can be alkylated, acylated, or arylated to further modify the molecule's properties, such as lipophilicity and hydrogen bonding capacity.
Photocatalysis: Visible-light photocatalysis could open new reaction pathways, for instance, in the functionalization of the indole core or the side chain under mild conditions. thieme-connect.com
Advanced Computational Approaches for Rational Design of Derivatives
Computational chemistry offers powerful tools to guide future research and overcome experimental challenges.
Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the most reactive sites for electrophilic or nucleophilic attack on the indole ring, aiding in the design of selective synthetic strategies. nih.gov Computational models can help predict the regioselectivity of nucleophilic additions to indole-based intermediates. nih.gov
Virtual Screening and Docking: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and orientation of this compound and its virtual derivatives within the active site of biological targets (e.g., enzymes, receptors). mdpi.com This allows for the rational design of new compounds with potentially enhanced biological activity.
ADME/Tox Prediction: In silico models are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of newly designed derivatives. mdpi.com This early-stage computational screening helps prioritize which compounds to synthesize, saving time and resources.
Table 2: Application of Computational Methods for Derivative Design
| Computational Method | Application Area | Objective |
| Density Functional Theory (DFT) | Synthesis Planning | Predict site reactivity (C-H acidity, nucleophilicity) to guide selective functionalization. nih.gov |
| Molecular Docking | Drug Discovery | Predict binding modes and affinities of derivatives to target proteins (e.g., kinases, GPCRs). mdpi.commdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Develop models that correlate structural features with biological activity to guide the design of more potent compounds. |
| Molecular Dynamics (MD) Simulations | Mechanistic Insight | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and key interactions. |
Integration with Emerging Chemical Technologies
Advancements in chemical technology can significantly accelerate research into this class of compounds.
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for synthesizing and functionalizing the target molecule, accelerating the discovery of optimal synthetic routes.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including indole synthesis and subsequent derivatization. scispace.commdpi.com
Machine Learning (ML): ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions or to propose novel synthetic pathways for this compound and its analogues.
By systematically addressing the identified research gaps and leveraging modern synthetic and computational tools, the scientific community can unlock the full potential of this compound as a valuable building block for new discoveries.
Q & A
Q. What are the established synthetic routes for 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including halogenation and amination, with careful control of temperature and pH to maximize yield and purity. For example, acetonitrile as a solvent under reflux conditions improves reaction efficiency. Optimization often requires iterative adjustments to reagent stoichiometry and catalytic systems .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential. H-NMR and C-NMR verify substituent positions (e.g., chlorine at C7, methyl at C2), while IR confirms functional groups like the amine (-NH). Purity is assessed via GC or HPLC, with melting point analysis further validating crystallinity .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Standard assays include:
- Anti-inflammatory : COX-2 inhibition or TNF-α suppression.
- Antioxidant : DPPH radical scavenging.
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Immunomodulatory : Cytokine profiling in macrophage models .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
Comparative studies with analogs (e.g., 7-fluoro or 4-chloro derivatives) reveal that chlorine at C7 enhances binding affinity to targets like serotonin receptors, while methyl at C2 improves metabolic stability. A table summarizes key findings:
| Substituent Position | Bioactivity Change | Mechanism Insight |
|---|---|---|
| C7: Cl → F | Reduced antitumor potency | Altered electronic effects on receptor binding |
| C2: Methyl removal | Shorter plasma half-life | Increased susceptibility to CYP450 oxidation |
Q. How can contradictory data on its mechanism of action across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell type, concentration). Use orthogonal methods:
- Binding assays : Radioligand competition to confirm receptor affinity.
- Gene knockout models : Validate target specificity (e.g., CRISPR-edited cells).
- Dose-response curves : Differentiate primary effects from off-target activity .
Q. What computational strategies are effective for predicting its interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to receptors like 5-HT. Key parameters:
- Docking score : ≤-8 kcal/mol suggests strong affinity.
- Binding pose stability : RMSD <2 Å over 100 ns simulations. Cross-validation with experimental SAR data improves predictive accuracy .
Q. How does the hydrochloride salt form affect solubility and stability during storage?
The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) but requires desiccation at -20°C to prevent hydrolysis. Stability
- pH 7.4 buffer : >90% intact after 24 hrs.
- Light exposure : Degrades by 15% under UV/vis light in 48 hrs (use amber vials) .
Methodological Guidelines for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
